3-Vinylazetidine

Medicinal Chemistry Organic Synthesis Polymer Chemistry

3-Vinylazetidine addresses the critical need for a regiospecifically functionalized azetidine where the 3-position vinyl group dictates synthetic success. Substituting with 2-vinyl or alkyl analogs risks complete reaction failure. • Enables Pd/acid-catalyzed domino arylative ring expansion to 2,3,4-trisubstituted dihydrofurans-a privileged scaffold in drug discovery and natural product synthesis. • The vinyl handle supports Heck, Suzuki, and decarboxylative cross-coupling for rapid SAR library generation. • Also serves as a monomer for free-radical or coordination polymerization, enabling novel polyamine materials. • Supplied at ≥98% purity, suitable for multi-step medicinal chemistry and materials science applications.

Molecular Formula C5H9N
Molecular Weight 83.13
CAS No. 1630907-00-4
Cat. No. B1652913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylazetidine
CAS1630907-00-4
Molecular FormulaC5H9N
Molecular Weight83.13
Structural Identifiers
SMILESC=CC1CNC1
InChIInChI=1S/C5H9N/c1-2-5-3-6-4-5/h2,5-6H,1,3-4H2
InChIKeyAVFCJUOQCOXIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylazetidine: Strategic Azetidine Building Block


3-Vinylazetidine (C5H9N, MW 83.13) is a functionalized four-membered nitrogen heterocycle that combines the inherent reactivity of the strained azetidine ring with a versatile vinyl group at the 3-position [1]. This structural motif is utilized as a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. The compound is typically supplied with a purity of 95-98% .

Positional Isomer 3-Vinyl substitution enables dihydrofuran synthesis and distinct ring-expansion pathways
Functional Handle Vinyl group permits cross-coupling and polymerization, inaccessible with simple alkyl-azetidines
Controlled Strain Intermediate ring strain (~25 kcal/mol) balances stability and selective reactivity

Procurement Rationale: Why Azetidine Analogs Are Not Interchangeable


The selection of a specific azetidine derivative is critical for synthetic success. The substitution pattern on the azetidine ring (e.g., 2- vs. 3-vinyl) dictates the outcome of key reactions like ring expansions and cycloadditions [1][2]. Furthermore, the presence or absence of the vinyl group fundamentally alters the compound's utility, enabling polymerization or further functionalization via cross-coupling that is impossible with simple alkyl-azetidines [3]. Therefore, substituting 3-Vinylazetidine with a closely related analog risks complete synthetic failure or leads to a different product profile, which is untenable in multi-step drug discovery or materials development pipelines.

3-Vinylazetidine
2-Vinylazetidine / Alkyl-azetidines
Regioisomeric mismatch
Vinyl position dictates reaction outcome: 3-vinyl yields dihydrofurans; 2-vinyl yields azocines or azepinones, diverting synthetic routes.
Functional group absence
Simple alkyl-azetidines lack the vinyl handle, preventing cross-coupling and polymerization essential for diversification in drug discovery or materials.

Quantitative Differentiation vs. Analogues


Ring Strain and Selective Reactivity

The azetidine ring possesses an ideal ring strain for controlled synthetic utility. Its strain energy positions it for selective reactions that are not feasible with less strained 5-membered rings, while avoiding the instability and unselective reactivity of highly strained 3-membered rings. This property underpins its use as a building block with 'triggerable' reactivity [1].

Ring Strain Energy
Cross-study comparable
Azetidine ~25.4 kcal/mol
Aziridine: ~27.7 kcal/mol | Pyrrolidine: ~5.4 kcal/mol
Intermediate strain enables controlled ring-opening reactivity
Balance between stability and selective transformation
Medicinal Chemistry Organic Synthesis Polymer Chemistry

Regioselective Synthesis via Decarboxylative Cross-Coupling

The palladium-catalyzed decarboxylative cross-coupling of 1-Boc-3-iodoazetidine provides a regioselective and convenient route to 3-vinylazetidines. This method avoids the challenges of direct vinylation and offers a robust protocol for derivative synthesis. The yields are moderate to good, establishing a reliable baseline for procurement for synthetic campaigns [1].

Synthetic Yield
Direct head-to-head
42–72%
Reported decarboxylative cross-coupling benchmark
Higher than typical alternative vinylation routes
Organic Synthesis Catalysis Process Chemistry

Divergent Ring-Expansion vs. 2-Vinylazetidine Isomers

The position of the vinyl group on the azetidine ring determines the outcome of ring-expansion reactions. While 2-vinylazetidines can undergo [6+2] cycloadditions to yield eight-membered ring ureas and benzazocines [1], the 3-vinyl substitution pattern enables a distinct reactivity. The arylative ring expansion of 3-vinylazetidin-3-ols (accessible from the parent 3-vinylazetidine) yields valuable 2,3,4-trisubstituted dihydrofurans under dual palladium and acid catalysis [2].

Ring-Expansion Product
Class-level inference
Dihydrofurans (5‑membered O‑heterocycles)
2-Vinylazetidine → 8‑membered N‑heterocycles
Unique scaffold access not replicable with 2-vinyl isomer
Pd/acid catalysis at room temperature
Organic Synthesis Heterocycle Synthesis Methodology

Antiproliferative Potential of Derivatives

Derivatives of 3-vinylazetidin-2-one, which incorporate the core vinylazetidine motif, demonstrate potent antiproliferative activity. The lead compound, a 3-vinyl-β-lactam, exhibited an IC50 value of 8 nM against the MCF-7 breast cancer cell line, comparable to the established tubulin inhibitor Combretastatin A-4 [1]. This indicates that the 3-vinylazetidine scaffold can serve as a template for developing highly active antimitotic agents.

Antiproliferative Activity (MCF-7)
Cross-study comparable
IC50 = 8 nM (3-vinylazetidin-2-one derivative)
Comparable to Combretastatin A-4 (tubulin inhibitor)
Reported scaffold antiproliferative context
Supports tubulin-targeted probe development; SAR from parent core
Medicinal Chemistry Cancer Biology Tubulin Inhibition

Applications from Its Differentiated Profile


Dihydrofuran Synthesis via Ring Expansion

3-Vinylazetidine is an ideal starting material for synthesizing 2,3,4-trisubstituted dihydrofurans. Its unique reactivity under dual palladium/acid catalysis enables a domino arylative ring expansion that is not possible with 2-vinyl or other substituted azetidines. This provides access to a privileged scaffold in natural product synthesis and drug discovery [1].

Monomer for Specialized Polyamines and Copolymers

The vinyl group on 3-Vinylazetidine provides a handle for free-radical or coordination polymerization, enabling its incorporation into linear or cross-linked copolymers. This is in addition to the potential for cationic ring-opening polymerization of the azetidine ring itself. The resulting materials can have applications as hydrogels, coatings, or novel polyamine materials [2].

Scaffold for Antimitotic Drug Discovery

Derivatives of 3-vinylazetidine, specifically 3-vinyl-β-lactams, have shown potent, sub-nanomolar antiproliferative activity against cancer cell lines. Researchers can use the parent 3-vinylazetidine to synthesize novel analogs and explore the structure-activity relationship (SAR) around the azetidine core for developing new tubulin-targeting agents [3].

Palladium-Catalyzed Cross-Coupling Handle

The vinyl group serves as a robust partner in various cross-coupling reactions, including Heck, Suzuki, and decarboxylative couplings. This allows for the efficient and regioselective installation of diverse aryl, heteroaryl, and alkyl groups onto the azetidine core, enabling the rapid generation of chemical libraries for biological screening [4].

Application
Selection Property
Validation Focus
Dihydrofuran synthesis
3‑Vinyl regioselective ring‑expansion
Heterocycle product characterization
Polyamine & copolymer synthesis
Vinyl group for polymerization
Polymer composition and properties
Tubulin‑targeted SAR studies
Azetidine scaffold derivatization
Cell growth inhibition & tubulin polymerization assay
Cross‑coupling chemistry
Vinyl handle for Pd‑catalyzed couplings
Substrate scope and coupling efficiency

Technical Documentation Hub

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15 linked technical documents
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